![molecular formula C17H17BrO2 B2621715 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one CAS No. 2109168-40-1](/img/structure/B2621715.png)
1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and two methyl groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methylphenol and benzyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products: Major products formed from these reactions include substituted phenyl ethanones, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone and 1-[2-(Benzyloxy)-5-bromobenzoyl]pyrrolidine share structural similarities.
Uniqueness: The presence of the dimethyl groups and the specific positioning of the benzyloxy and bromine atoms confer unique chemical properties and reactivity to this compound.
Propiedades
IUPAC Name |
1-(5-bromo-3,4-dimethyl-2-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-11-12(2)17(15(13(3)19)9-16(11)18)20-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHAKTFTVGWQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2621633.png)
![methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2621636.png)
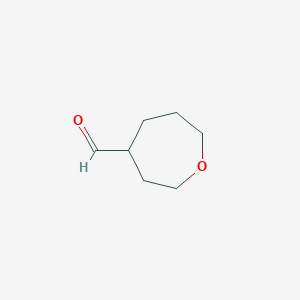

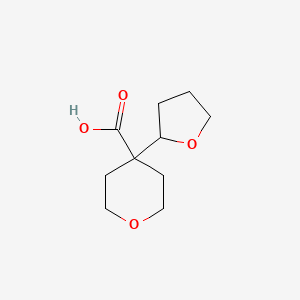
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)
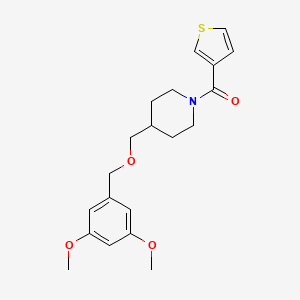
![2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2621648.png)
![2-(tert-butoxy)-N-[1-(4-chlorophenyl)-2-hydroxyethyl]acetamide](/img/structure/B2621649.png)
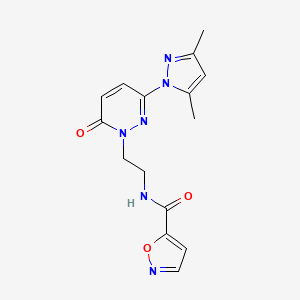
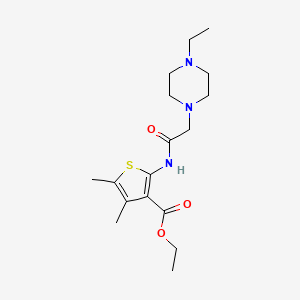

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2621653.png)
![1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2621654.png)
